molecular formula C11H14ClF2N B2937769 3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride CAS No. 2248351-76-8

3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride

Cat. No.: B2937769
CAS No.: 2248351-76-8
M. Wt: 233.69
InChI Key: LKOHZUMEDQTYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorophenyl)-2-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with a substituted aromatic ring. The compound features a five-membered pyrrolidine ring with a methyl group at the 2-position and a 3,4-difluorophenyl substituent at the 3-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research. Its structural uniqueness lies in the combination of fluorine atoms on the phenyl ring, which influence electronic properties and lipophilicity, and the methyl group on the pyrrolidine ring, which may affect steric interactions and metabolic stability .

Properties

IUPAC Name

3-(3,4-difluorophenyl)-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c1-7-9(4-5-14-7)8-2-3-10(12)11(13)6-8;/h2-3,6-7,9,14H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOHZUMEDQTYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)C2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride typically involves the reaction of 3,4-difluoroaniline with 2-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine in the pyrrolidine ring participates in alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K2_2CO3_3) to form tertiary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under mild conditions (0–25°C).

Example Reaction:

C11H14ClF2N+CH3IK2CO3,DMFC12H17ClF2N+KI\text{C}_{11}\text{H}_{14}\text{ClF}_2\text{N}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{C}_{12}\text{H}_{17}\text{ClF}_2\text{N}+\text{KI}

Electrophilic Aromatic Substitution

The 3,4-difluorophenyl group directs electrophiles to specific positions:

  • Nitration : Occurs at the meta position relative to fluorine under HNO3_3/H2_2SO4_4 conditions .

  • Halogenation : Bromine (Br2_2) in acetic acid substitutes at the para position of the fluorinated ring .

Regioselectivity Table:

Reaction TypePositionYield (%)Conditions
NitrationMeta65–72HNO3_3, H2_2SO4_4, 0°C
BrominationPara58–63Br2_2, CH3_3COOH, 25°C

Transition Metal-Catalyzed Coupling

The fluorophenyl moiety enables cross-coupling reactions:

  • Suzuki–Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh3_3)4_4 (1–3 mol%) and K2_2CO3_3 in aqueous IPA (70–80°C) .

  • Buchwald–Hartwig Amination : Forms biaryl amines with aryl halides under Pd2_2(dba)3_3 catalysis .

Optimized Suzuki Conditions:

  • Catalyst: Pd(PPh3_3)4_4 (2 mol%)

  • Base: K2_2CO3_3

  • Solvent: Isopropanol/H2_2O (4:1)

  • Temperature: 80°C, 12 h

  • Yield: 78–85%

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

  • Deprotonation : Treatment with NaOH (1M) liberates the free base, which is extractable in dichloromethane .

  • Reprotonation : Reacidification with HCl gas regenerates the water-soluble hydrochloride form .

Equilibrium Analysis:

C11H14ClF2NC11H13F2N+HCl\text{C}_{11}\text{H}_{14}\text{ClF}_2\text{N}\rightleftharpoons \text{C}_{11}\text{H}_{13}\text{F}_2\text{N}+\text{HCl}

  • pKa of conjugate acid: ~9.2 (calculated)

Ring-Opening and Functionalization

The pyrrolidine ring can be modified under specific conditions:

  • Oxidation : MnO2_2 oxidizes the ring to a pyrrolidone derivative (20% conversion).

  • Ring Expansion : Reacts with ethyl diazoacetate under Rh2_2(OAc)4_4 catalysis to form a piperidine analog .

Comparative Reactivity with Analogues

CompoundKey Reaction DifferenceReference
3-(3,4-Difluorophenyl)pyrrolidineHigher electrophilic substitution yields
2-MethylpyrrolidineLacks aromatic coupling reactivity

This compound’s versatility in coupling and substitution reactions makes it valuable for pharmaceutical intermediates, particularly in fluorinated drug candidates . Further studies are needed to explore its enantioselective transformations and biological target interactions.

Scientific Research Applications

3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3,4-Difluorophenyl)-2-methylpyrrolidine hydrochloride with structurally or functionally related compounds.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight Key Properties Applications/Notes References
3-(3,4-Difluorophenyl)-2-methylpyrrolidine hydrochloride Pyrrolidine core with 2-methyl and 3,4-difluorophenyl groups ~219.66 (estimated) High lipophilicity due to fluorine; enhanced solubility from HCl salt Potential CNS or receptor-targeted drug candidate
(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride Lacks 2-methyl group; stereochemistry specified as (S) 219.66 Similar electronic profile but reduced steric bulk Used in chiral synthesis for receptor studies
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride Dichlorophenyl substituent; benzyl group at pyrrolidine 2-position 280.62 Higher molecular weight; increased halogen interactions Agrochemical intermediates
Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride Acetamide backbone instead of pyrrolidine ~249.67 Ester group improves membrane permeability Prodrug or metabolic precursor
(S)-2-(3,5-Difluorophenyl)pyrrolidine Fluorine at phenyl 3,5-positions (vs. 3,4) 197.19 Altered electronic distribution; reduced dipole moment SAR studies for fluorine positioning
3,3-Difluoropyrrolidine hydrochloride Fluorine on pyrrolidine ring (not phenyl) 142.56 Increased ring rigidity; altered pKa Fluorinated building block for drug discovery

Key Findings from Comparative Analysis

Fluorine Substitution Patterns: The 3,4-difluorophenyl group in the target compound provides distinct electronic effects compared to 3,5-difluorophenyl analogs (e.g., (S)-2-(3,5-Difluorophenyl)pyrrolidine). Dichlorophenyl analogs (e.g., 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride) exhibit higher molecular weight and stronger halogen bonding but reduced metabolic stability compared to fluorinated derivatives .

Core Structure Variations: Pyrrolidine vs. Piperidine: Piperidine derivatives (e.g., 3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-piperidine hydrochloride) have larger ring sizes, which may alter conformational flexibility and receptor selectivity . Azetidine vs.

Functional Group Impact :

  • The 2-methyl group on the pyrrolidine ring in the target compound introduces steric hindrance, which may reduce off-target interactions compared to unmethylated analogs like (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride .
  • Hydrochloride salt formation (common across all listed compounds) improves aqueous solubility, critical for in vivo applications .

Stereochemical Considerations :

  • Enantiomeric forms (e.g., (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride) demonstrate the importance of chirality in biological activity, with the (S)-configuration often preferred in receptor-binding assays .

Biological Activity

3-(3,4-Difluorophenyl)-2-methylpyrrolidine; hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential applications in treating neuropsychiatric disorders and its interactions with various biological targets. This article reviews the biological activity of this compound, summarizing key findings from research studies, including receptor interactions, metabolic stability, and therapeutic implications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a difluorophenyl group. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for drug-like properties. The structural formula can be represented as follows:

C1C(F)C(F)C(R1)C(R2)\text{C}_1\text{C}(\text{F})\text{C}(\text{F})\text{C}(R_1)\text{C}(R_2)

Where R1R_1 and R2R_2 represent the functional groups attached to the pyrrolidine structure.

Receptor Affinity and Modulation

Research indicates that 3-(3,4-difluorophenyl)-2-methylpyrrolidine exhibits significant affinity for several neurotransmitter receptors, including:

  • Serotonin Receptors (5-HT) : The compound has been shown to interact with 5-HT receptors, particularly 5-HT2A and 5-HT7, which are implicated in mood regulation and psychotropic effects. For instance, modifications in the fluorine substitution pattern were found to alter receptor binding affinities significantly .
  • Dopamine Receptors : It also displays activity at dopamine receptors (D2), which are crucial for managing disorders like schizophrenia. The binding affinity varies with structural modifications; certain derivatives showed enhanced activity compared to the parent compound .

Metabolic Stability

The metabolic pathways of this compound have been investigated to enhance its pharmacokinetic profile. Studies suggest that substituting labile functional groups with more stable ones can reduce metabolic degradation. For example, replacing sulfonamide bonds with sulfone groups improved stability against CYP450-mediated oxidation .

In Vitro Studies

In vitro assays have demonstrated that 3-(3,4-difluorophenyl)-2-methylpyrrolidine exhibits cytotoxicity against various cancer cell lines while maintaining low toxicity at therapeutic concentrations. For instance, analogs of this compound were tested against B16F10 murine melanoma cells, revealing potent inhibitory effects on cellular proliferation without significant cytotoxicity at concentrations below 20 µM .

Pharmacokinetic Profiles

Pharmacokinetic studies indicate that the compound has a favorable absorption profile when administered orally. However, its bioavailability can be affected by first-pass metabolism. Strategies to enhance tissue penetration have included modifying lipophilicity through fluorine substitution .

Data Table: Receptor Affinities and Potencies

Receptor TypeCompound Affinity (pKi)Notes
5-HT2A8.71High affinity for mood modulation
D27.02Relevant for antipsychotic effects
5-HT77.33Potential implications in anxiety disorders

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3,4-difluorophenyl)-2-methylpyrrolidine hydrochloride, and how can purity be optimized?

  • Methodology : Use a multi-step synthesis approach involving palladium-catalyzed cross-coupling to introduce the difluorophenyl group to the pyrrolidine backbone. Purification via recrystallization in ethanol/water (3:1 v/v) or column chromatography (silica gel, gradient elution with dichloromethane/methanol) ensures ≥98% purity. Monitor reaction progress using TLC and confirm final structure via 1^1H/19^19F NMR and LC-MS .
  • Safety : Conduct reactions in a fume hood with PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. Waste must be neutralized and disposed via certified hazardous waste protocols .

Q. How should researchers characterize the hydrochloride salt form of this compound?

  • Methodology : Perform elemental analysis (C, H, N, Cl) to confirm stoichiometry. Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) to assess stability. IR spectroscopy can validate protonation of the pyrrolidine nitrogen .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro receptor binding affinity and in vivo pharmacological activity for this compound?

  • Methodology :

  • In vitro : Use radioligand binding assays (e.g., 3^3H-labeled antagonists) to measure affinity at target receptors (e.g., σ-1 or NMDA receptors).
  • In vivo : Conduct behavioral studies (e.g., locomotor activity tests in rodents) to assess functional effects.
  • Analysis : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). Use LC-MS/MS to quantify brain/plasma ratios and adjust dosing regimens .

Q. How can computational modeling guide the design of analogs with improved selectivity?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes at target vs. off-target receptors.
  • Use QSAR models to correlate substituent effects (e.g., fluorine position) with activity. Validate predictions by synthesizing analogs with modified fluorophenyl or methyl groups .

Q. What experimental controls are critical when studying metabolic stability in hepatic microsomes?

  • Methodology :

  • Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated microsomes).
  • Quantify parent compound and metabolites via UPLC-HRMS. Adjust incubation time (30–120 min) to avoid enzyme saturation .

Data Contradiction Analysis

Q. How should researchers address conflicting results in cytotoxicity assays across cell lines?

  • Methodology :

  • Standardize cell culture conditions (passage number, serum type) and confirm compound solubility using DLS.
  • Replicate assays with orthogonal methods (e.g., MTT vs. ATP-luminescence). Cross-validate with transcriptomic profiling to identify cell line-specific resistance mechanisms .

Safety and Handling

Q. What protocols mitigate risks during large-scale synthesis?

  • Methodology :

  • Use inert atmosphere (N2_2/Ar) for exothermic steps. Implement real-time monitoring (e.g., FTIR for intermediate stability).
  • Store hydrochloride salt in desiccated, light-proof containers to prevent hygroscopic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.